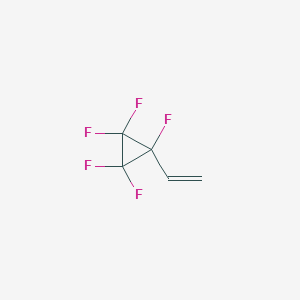
Vinylpentafluorocyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinylpentafluorocyclopropane, also known as VPFC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a highly reactive and stable compound that can be synthesized using various methods. In
Aplicaciones Científicas De Investigación
Vinylpentafluorocyclopropane has been studied for its potential applications in various areas of scientific research, including organic synthesis, materials science, and medicinal chemistry. It has been used as a building block for the synthesis of complex organic molecules and as a precursor for the preparation of functional materials. In medicinal chemistry, Vinylpentafluorocyclopropane has been investigated for its potential use as a drug delivery system and as a tool for studying biological systems.
Mecanismo De Acción
The mechanism of action of Vinylpentafluorocyclopropane is not fully understood. However, it is known to be a highly reactive compound that can undergo various chemical reactions, including cycloaddition and polymerization. These reactions can lead to the formation of complex organic molecules and functional materials.
Biochemical and Physiological Effects:
Vinylpentafluorocyclopropane has been studied for its biochemical and physiological effects. It has been shown to have low toxicity and is not mutagenic or carcinogenic. However, its effects on living organisms are not fully understood, and further research is needed to determine its potential applications in medicine and biology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vinylpentafluorocyclopropane has several advantages for lab experiments, including its high reactivity, stability, and ease of synthesis. However, it also has some limitations, including its high cost and limited availability.
Direcciones Futuras
There are several future directions for research on Vinylpentafluorocyclopropane. One area of interest is its potential use in drug delivery systems. Another area of interest is its use as a tool for studying biological systems. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in materials science and organic synthesis.
Conclusion:
In conclusion, Vinylpentafluorocyclopropane is a highly reactive and stable compound that has gained significant attention in scientific research due to its unique properties and potential applications. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in medicine, biology, and materials science.
Propiedades
Número CAS |
168087-02-3 |
|---|---|
Nombre del producto |
Vinylpentafluorocyclopropane |
Fórmula molecular |
C5H3F5 |
Peso molecular |
158.07 g/mol |
Nombre IUPAC |
1-ethenyl-1,2,2,3,3-pentafluorocyclopropane |
InChI |
InChI=1S/C5H3F5/c1-2-3(6)4(7,8)5(3,9)10/h2H,1H2 |
Clave InChI |
QWLSILOFSSSNFY-UHFFFAOYSA-N |
SMILES |
C=CC1(C(C1(F)F)(F)F)F |
SMILES canónico |
C=CC1(C(C1(F)F)(F)F)F |
Sinónimos |
Cyclopropane, ethenylpentafluoro- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


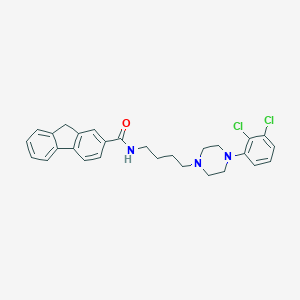
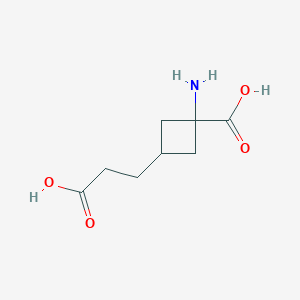

![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)
![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)
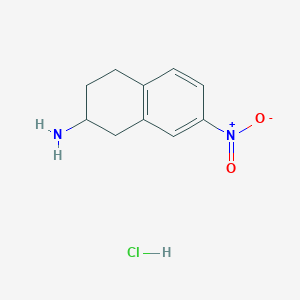

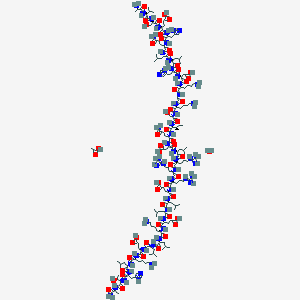
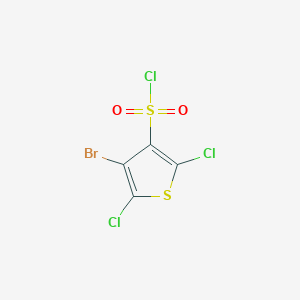

![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)
![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)